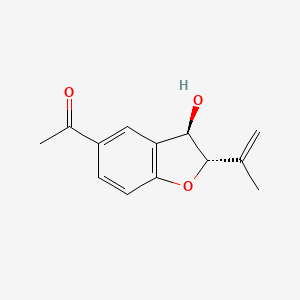
Toxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toxol is a member of benzofurans.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Taxol is primarily utilized in the treatment of several types of cancer:
- Breast Cancer : Taxol is used in both adjuvant and metastatic settings. Studies indicate a response rate of approximately 56% in metastatic breast cancer patients when used as a single agent or in combination with other therapies .
- Ovarian Cancer : The drug is a standard treatment for ovarian cancer, with response rates around 30% .
- Lung Cancer : Taxol is effective against non-small-cell lung carcinoma (NSCLC), often employed in combination with other chemotherapeutics to enhance efficacy .
- Kaposi’s Sarcoma : This drug has shown effectiveness in treating AIDS-related Kaposi's sarcoma, particularly in patients who have not responded to other treatments .
Advancements in Drug Formulation
Recent research has focused on enhancing the bioavailability and therapeutic effectiveness of Taxol through novel formulations:
- Nanoparticle Delivery Systems : Formulations such as Abraxane utilize albumin-bound nanoparticles to improve solubility and reduce toxicity. These systems have demonstrated higher response rates compared to traditional Taxol formulations .
- Polymeric Micelles : New studies have explored chitosan-based micelles that significantly increase oral bioavailability and therapeutic effects by altering pharmacokinetics .
- Combination Therapies : Ongoing research investigates the efficacy of Taxol in combination with other agents, such as immunotherapies and targeted therapies, to overcome resistance mechanisms observed in certain cancers .
Case Studies and Research Findings
Several case studies highlight the diverse applications and outcomes associated with Taxol:
- Breast Cancer Treatment : A clinical trial involving Taxol combined with trastuzumab showed improved outcomes in HER2-positive breast cancer patients compared to monotherapy .
- Ovarian Cancer Trials : Research demonstrated that combining Taxol with carboplatin significantly enhanced overall survival rates compared to carboplatin alone .
- Innovative Formulations : A study on chitosan micelles indicated a 3.80-fold increase in bioavailability compared to conventional Taxol, resulting in enhanced anti-tumor efficacy against ovarian carcinoma cells .
Comparative Data Table
| Type of Cancer | Response Rate (%) | Combination Treatments | Notable Formulations |
|---|---|---|---|
| Breast Cancer | 56 | Trastuzumab | Abraxane |
| Ovarian Cancer | 30 | Carboplatin | Nanoparticle formulations |
| Non-Small Cell Lung | Variable | Various combinations | Liposomal formulations |
| Kaposi’s Sarcoma | Effective | N/A | N/A |
Eigenschaften
Molekularformel |
C13H14O3 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
1-[(2S,3R)-3-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl]ethanone |
InChI |
InChI=1S/C13H14O3/c1-7(2)13-12(15)10-6-9(8(3)14)4-5-11(10)16-13/h4-6,12-13,15H,1H2,2-3H3/t12-,13+/m1/s1 |
InChI-Schlüssel |
KWZYQHQNOWRQRG-OLZOCXBDSA-N |
SMILES |
CC(=C)C1C(C2=C(O1)C=CC(=C2)C(=O)C)O |
Isomerische SMILES |
CC(=C)[C@H]1[C@@H](C2=C(O1)C=CC(=C2)C(=O)C)O |
Kanonische SMILES |
CC(=C)C1C(C2=C(O1)C=CC(=C2)C(=O)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















